2-Octanol, 1-bromo-

Descripción general

Descripción

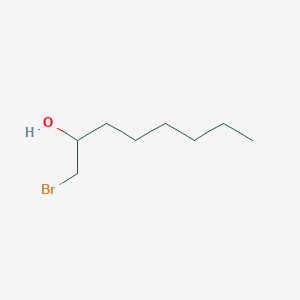

2-Octanol, 1-bromo- is an organic compound with the molecular formula C8H17BrO It is a brominated alcohol, where the bromine atom is attached to the first carbon of the octanol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Octanol, 1-bromo- can be achieved through the enzymatic hydrolysis of halohydrin palmitates using biocatalysts. Halohydrin palmitates are prepared from palmitic acid and 1,2-octanediol. The enzymatic hydrolysis is carried out using lipases from Candida antarctica (Novozym 435), Rhizomucor miehei (Lipozyme IM), and “resting cells” from a Rhizopus oryzae strain . The reaction typically occurs at 40°C in the presence of ionic liquids such as [BMIM][PF6].

Industrial Production Methods: Industrial production methods for 2-Octanol, 1-bromo- are not extensively documented. the use of biocatalysts and ionic liquids suggests a greener and more sustainable approach compared to traditional chemical synthesis methods.

Análisis De Reacciones Químicas

Types of Reactions: 2-Octanol, 1-bromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-octanol.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alkanes or other reduced products.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

Substitution: 2-Octanol.

Oxidation: 2-Octanone or 2-Octanal.

Reduction: Octane.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

2-Octanol, 1-bromo- is characterized by the presence of both a bromine atom and a hydroxyl group on the same carbon chain. This unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Key Properties:

- Molecular Formula: C₈H₁₉BrO

- Molecular Weight: 201.14 g/mol

- Boiling Point: Approximately 185°C

- Solubility: Moderately soluble in water; soluble in organic solvents.

Chemistry

2-Octanol, 1-bromo- is widely used as an intermediate in organic synthesis. It serves as a reagent in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles (e.g., hydroxide ions), yielding 2-octanol.

- Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction Reactions: It can be reduced to form alkanes or other reduced products.

Common Reagents and Conditions:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Substitution | Sodium hydroxide (NaOH) | Aqueous solution |

| Oxidation | Potassium permanganate (KMnO₄) | Acidic conditions |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions |

Biology

Research has focused on the biological effects of 2-Octanol, 1-bromo-, particularly its role in biochemical pathways. Its polar nature allows it to interact with various biological molecules, potentially influencing metabolic processes.

Case Study:

A study investigated the effects of halogenoalkanes on cellular systems, highlighting the potential for 2-Octanol, 1-bromo- to serve as a model compound for understanding the reactivity of halogenated organic compounds in biological contexts .

Medicine

In medicinal chemistry, 2-Octanol, 1-bromo- is explored for its therapeutic properties and as a precursor for pharmaceutical compounds. Its reactivity enables the synthesis of various bioactive molecules.

Example Applications:

- Synthesis of adenosine deaminase inhibitors.

- Development of compounds that suppress astrocyte activation .

Industry

The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its unique properties make it suitable for applications where specific chemical functionalities are required.

Mecanismo De Acción

The mechanism of action of 2-Octanol, 1-bromo- involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of different products. The hydroxyl group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

1-Octanol: A primary alcohol with a similar carbon chain but without the bromine atom.

2-Octanol: A secondary alcohol with the hydroxyl group on the second carbon.

1-Bromohexane: A brominated alkane with a shorter carbon chain.

Uniqueness: 2-Octanol, 1-bromo- is unique due to the presence of both a bromine atom and a hydroxyl group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Actividad Biológica

2-Octanol, 1-bromo- is an organic compound that combines a bromine atom with a hydroxyl group on a carbon chain. This unique structure allows it to participate in various biological activities and chemical reactions, making it a subject of interest in both synthetic chemistry and biological research. This article explores the biological activity of 2-Octanol, 1-bromo-, including its mechanisms of action, toxicity, and potential therapeutic applications.

Molecular Formula: C8H17BrO

Molecular Weight: 207.13 g/mol

CAS Number: 26818-06-4

Biological Activity Overview

The biological activity of 2-Octanol, 1-bromo- can be categorized into several areas:

- Antimicrobial Activity: The compound has been investigated for its potential antimicrobial properties. Studies indicate that halogenated compounds like 2-Octanol, 1-bromo- can exhibit significant antibacterial effects due to their ability to disrupt microbial cell membranes.

- Enzyme Inhibition: Research has shown that brominated compounds can act as inhibitors of certain enzymes. For instance, derivatives of brominated phenylbenzofurans have demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease .

- Toxicological Effects: The toxicological profile of 2-Octanol, 1-bromo- has been assessed in various animal studies. Inhalation studies suggest that exposure to brominated compounds can lead to significant health risks, including carcinogenic effects observed in rodent models .

Antimicrobial Activity

A study conducted on various brominated compounds revealed that the presence of a bromine atom enhances the antimicrobial efficacy against specific bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Enzyme Inhibition

In a study focusing on MAO-B inhibitors, compounds structurally related to 2-Octanol, 1-bromo- were synthesized and tested for their inhibitory activity. The results indicated that bromine substitution at specific positions on the aromatic ring significantly enhanced enzyme inhibition compared to non-brominated analogs .

Toxicological Studies

A long-term inhalation study involving rodents exposed to various concentrations of brominated compounds showed dose-dependent increases in tumor incidence, particularly in the lungs and liver. The findings highlighted the potential carcinogenic risks associated with prolonged exposure to such compounds .

Data Tables

| Study | Methodology | Findings |

|---|---|---|

| Antimicrobial Activity | In vitro testing against bacteria | Significant inhibition of S. aureus and E. coli |

| Enzyme Inhibition | MAO-B activity assays | Enhanced inhibition by brominated derivatives |

| Toxicological Assessment | Long-term inhalation in rodents | Dose-dependent increase in tumor incidence |

Propiedades

IUPAC Name |

1-bromooctan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOOQHMFMRVNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337719 | |

| Record name | 2-Octanol, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26818-06-4 | |

| Record name | 2-Octanol, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.